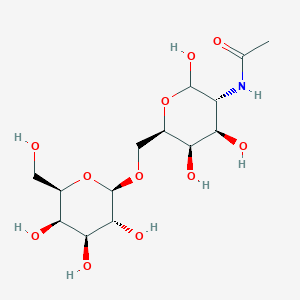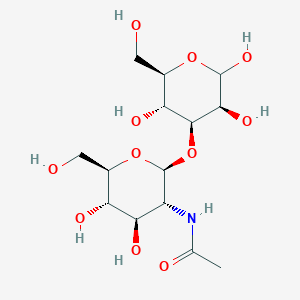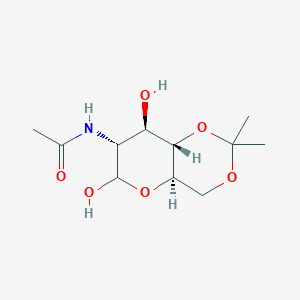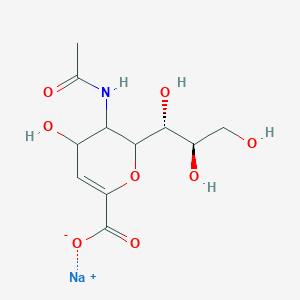
4-Bromobenzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzylzinc bromide is a compound with the molecular formula C7H6Br2Zn . It has a molecular weight of 315.3 g/mol . It is commonly used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of 4-Bromobenzylzinc bromide consists of a benzyl group (a benzene ring attached to a CH2 group) bonded to a zinc atom, which is also bonded to a bromine atom . The InChI string of the compound is InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7 (8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 .
Physical And Chemical Properties Analysis
4-Bromobenzylzinc bromide has a molecular weight of 315.3 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 313.81072 g/mol, and its monoisotopic mass is 311.81277 g/mol .
Scientific Research Applications
Material Science: Electrochemistry in Batteries
In the field of material science, particularly in the development of Zinc–Bromine Rechargeable Batteries (ZBRBs) , 4-Bromobenzylzinc bromide plays a role in the electrochemistry of energy storage materials . ZBRBs are considered powerful candidates for next-generation energy storage systems due to their lower material cost, deep discharge capability, non-flammable electrolytes, and good reversibility.
Safety and Hazards
4-Bromobenzylzinc bromide is classified as a flammable liquid (Category 2), eye irritant (Category 2A), and suspected carcinogen (Category 2) . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
4-Bromobenzylzinc bromide is an organozinc reagent . It is primarily used as a reagent in the synthesis of aromatic compounds . The primary targets of this compound are therefore the reactant molecules in these synthesis reactions.
Mode of Action
The mode of action of 4-Bromobenzylzinc bromide involves its reaction with other compounds during the synthesis of aromatic compounds . As an organozinc reagent, it can participate in various chemical reactions, including Negishi coupling and other cross-coupling reactions, contributing to the formation of carbon-carbon bonds.
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromobenzylzinc bromide would depend on the particular synthesis reaction in which it is used. In general, it plays a role in the synthesis of aromatic compounds, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 4-Bromobenzylzinc bromide is the formation of new aromatic compounds through the synthesis reactions in which it participates . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action of 4-Bromobenzylzinc bromide is influenced by various environmental factors. For instance, it is sensitive to air . Therefore, it is typically handled and stored under specific conditions to maintain its stability and efficacy . It is soluble in organic solvents such as dimethylacetamide and benzene , and its reactions are usually carried out in these or similar solvents.
properties
IUPAC Name |
1-bromo-4-methanidylbenzene;bromozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQDBIKHGQSYJU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

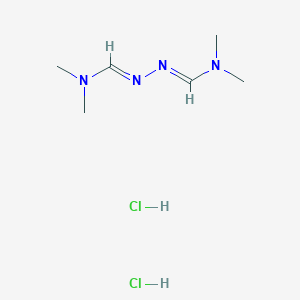
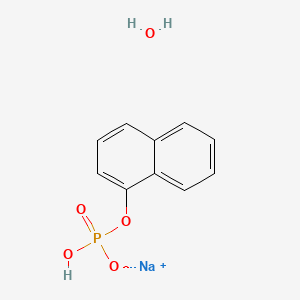
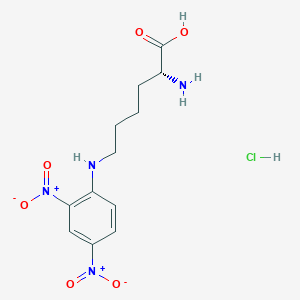
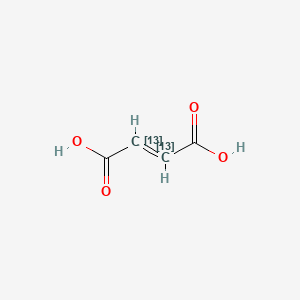



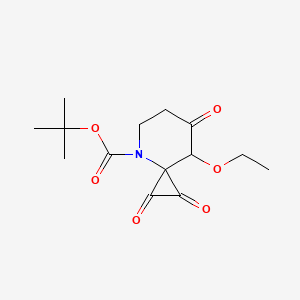
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)
